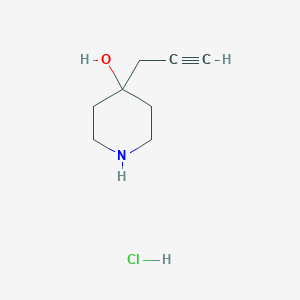

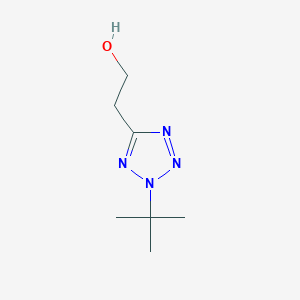

4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of this compound involves a series of sequential C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . The reactions of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol were studied and the reaction conditions were optimized to reach satisfactory yields of the target glycols . It was found that the reaction of 1-(2-ethoxyethyl)-4-(3-hydroxyprop-1-yn-1-yl)piperidin-4-ol with ethyl bromide involves exclusively the OH group on the quaternary carbon atom to form a monoethyl ether .Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . Quantum-chemical calculations of the stable conformers of the synthesized asymmetric acetylenic γ-glycols were performed by the RHF/STO-3G method with geometry optimization using Gaussian 09 software .Chemical Reactions Analysis

The mercury-catalyzed hydration involves cyclization with the elimination of a water molecule from the keto glycol moiety, leading to a spiroketone . It was shown that the catalytic reduction of 1-(2-ethoxyethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]piperidin-4-ol at atmospheric pressure produces a mixture of a saturated and an unsaturated products in a 1:2 ratio .科学的研究の応用

Crystallographic and Molecular Structure Studies

- The structural analysis of compounds related to 4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride provides insights into their molecular configurations and interactions. For example, the study of 4-piperidinecarboxylic acid hydrochloride revealed its orthorhombic crystal structure, with a piperidine ring adopting a chair conformation. This structure forms hydrogen bonds that are crucial for its stability and interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Chemical Reactions

- The synthesis and chemical behavior of this compound derivatives have been extensively studied. For instance, reactions of piperidines with propargyl bromide led to growth-promoting activity in agricultural applications, demonstrating the potential of these compounds in enhancing plant growth and productivity (Omirzak, Erkasov, Sukhov, & Ganenko, 2013).

Medicinal Chemistry and Bioactivity

- Research into this compound and its analogs has uncovered various medicinal applications, including the development of cytotoxic and anticancer agents. The structural modification of these compounds can lead to significant bioactivity against various cancer cell lines, highlighting their potential in drug discovery and therapy (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).

Pharmacological Potential

- The exploration of compounds similar to this compound for pharmacological uses is ongoing. These compounds' structures offer a basis for the development of novel therapeutic agents. For example, derivatives have shown promise as anti-ischemic and anti-hypertensive agents, supporting the continuous investigation into their pharmacological benefits (Dwivedi, Saxena, Saxena, & Singh, 2003).

Antimicrobial Applications

- The antimicrobial properties of derivatives of this compound against various pathogens have been reported. This research contributes to the development of new antimicrobial agents that could serve as treatments for infections, especially in agricultural contexts where pathogens affect crop yield and quality (Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009).

作用機序

While the specific mechanism of action for “4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride” is not explicitly mentioned in the search results, it’s worth noting that piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

将来の方向性

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs . Therefore, “4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride”, being a piperidine derivative, could potentially have significant applications in the pharmaceutical industry.

特性

IUPAC Name |

4-prop-2-ynylpiperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-2-3-8(10)4-6-9-7-5-8;/h1,9-10H,3-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJLPHGPPBUJJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCNCC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

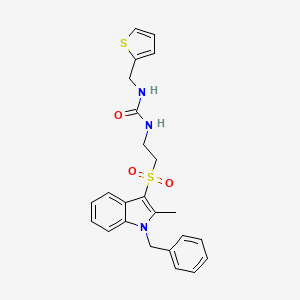

![4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932622.png)

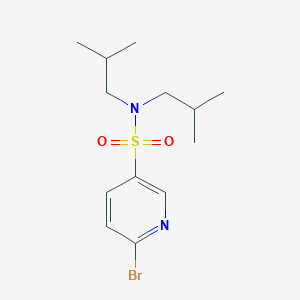

![N-(4-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2932626.png)

![2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2932629.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2932636.png)

![Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2932641.png)

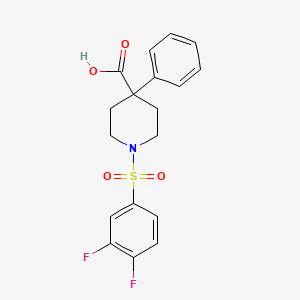

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2932643.png)